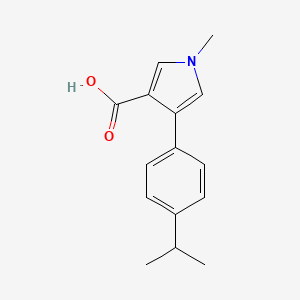

(2R,3S)-3-Amino-2-hydroxyhexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R,3S)-3-Amino-2-hydroxyhexanoic acid, also known as L-serine, is a non-essential amino acid that plays a vital role in various physiological processes in the human body. L-serine is synthesized endogenously in the body and is also obtained from dietary sources. This amino acid is involved in the biosynthesis of proteins, nucleotides, and lipids, and is also a precursor for the synthesis of other amino acids such as glycine and cysteine.

Mecanismo De Acción

(2R,3S)-3-Amino-2-hydroxyhexanoic acid acts as a substrate for various enzymes involved in the synthesis of proteins, nucleotides, and lipids. It is also an important precursor for the synthesis of other amino acids such as glycine and cysteine. (2R,3S)-3-Amino-2-hydroxyhexanoic acid has been shown to activate the mTOR signaling pathway, which plays a crucial role in cell growth and proliferation. (2R,3S)-3-Amino-2-hydroxyhexanoic acid also acts as a neurotransmitter in the central nervous system and is involved in the regulation of synaptic transmission.

Biochemical and Physiological Effects:

(2R,3S)-3-Amino-2-hydroxyhexanoic acid has several biochemical and physiological effects on the human body. It is involved in the biosynthesis of proteins, nucleotides, and lipids, and is also a precursor for the synthesis of other amino acids such as glycine and cysteine. (2R,3S)-3-Amino-2-hydroxyhexanoic acid has been shown to improve cognitive function, reduce neuroinflammation, and protect neurons from oxidative stress and apoptosis. It has also been shown to inhibit tumor growth and metastasis by inducing apoptosis and reducing angiogenesis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using (2R,3S)-3-Amino-2-hydroxyhexanoic acid in lab experiments is its availability and low cost. (2R,3S)-3-Amino-2-hydroxyhexanoic acid can be easily synthesized or obtained from dietary sources. It is also a non-toxic amino acid and can be used in high concentrations without adverse effects. However, one of the limitations of using (2R,3S)-3-Amino-2-hydroxyhexanoic acid in lab experiments is its instability in solution. (2R,3S)-3-Amino-2-hydroxyhexanoic acid can easily degrade and form unwanted byproducts, which can affect the accuracy of the results.

Direcciones Futuras

There are several future directions for the research on (2R,3S)-3-Amino-2-hydroxyhexanoic acid. One of the areas of interest is the development of (2R,3S)-3-Amino-2-hydroxyhexanoic acid-based therapies for neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and ALS. Another area of research is the use of (2R,3S)-3-Amino-2-hydroxyhexanoic acid as a potential adjuvant therapy for cancer. (2R,3S)-3-Amino-2-hydroxyhexanoic acid has also been studied for its potential role in the treatment of metabolic disorders such as diabetes and obesity. Further research is needed to fully understand the mechanism of action of (2R,3S)-3-Amino-2-hydroxyhexanoic acid and its potential therapeutic applications.

Métodos De Síntesis

(2R,3S)-3-Amino-2-hydroxyhexanoic acid can be synthesized via several methods. One of the most common methods is the enzymatic conversion of 3-phosphoglycerate to (2R,3S)-3-Amino-2-hydroxyhexanoic acid by the enzyme phosphoglycerate dehydrogenase. This process occurs in the liver and kidney and is regulated by the availability of glucose and insulin. Another method is the microbial fermentation of glucose or other carbohydrates using bacteria such as Escherichia coli, Corynebacterium glutamicum, and Bacillus subtilis. These bacteria are genetically modified to overproduce (2R,3S)-3-Amino-2-hydroxyhexanoic acid, which can then be extracted and purified.

Aplicaciones Científicas De Investigación

(2R,3S)-3-Amino-2-hydroxyhexanoic acid has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). (2R,3S)-3-Amino-2-hydroxyhexanoic acid has been shown to improve cognitive function, reduce neuroinflammation, and protect neurons from oxidative stress and apoptosis. (2R,3S)-3-Amino-2-hydroxyhexanoic acid has also been studied for its potential role in cancer therapy. It has been shown to inhibit tumor growth and metastasis by inducing apoptosis and reducing angiogenesis.

Propiedades

IUPAC Name |

(2R,3S)-3-amino-2-hydroxyhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-2-3-4(7)5(8)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFGOYXLBOWNGQ-CRCLSJGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C(=O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]([C@H](C(=O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl)-4,5-dihydrooxazol-2-amine](/img/structure/B575184.png)

![5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B575191.png)

![[1,3,2]Dioxathiolo[4,5-c]pyridine](/img/structure/B575194.png)

![4-[Isopropoxy(3-pyridinyl)methyl]-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-6-ol](/img/structure/B575195.png)